

An In-depth Technical Guide to 3-Chloro-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-fluorobenzaldehyde

Cat. No.: B1363420

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **3-Chloro-5-fluorobenzaldehyde** (CAS No. 90390-49-1), a key halogenated aromatic aldehyde. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight of 158.56 g/mol, and explore its pivotal role as a versatile building block in medicinal chemistry and organic synthesis.^{[1][2]} This document details a standard laboratory-scale synthesis, robust analytical characterization protocols, critical safety and handling procedures, and highlights its applications in the development of novel therapeutic agents.^[1] This guide is intended for researchers, chemists, and professionals in the drug discovery and chemical development sectors, providing both foundational knowledge and actionable experimental insights.

Introduction: The Significance of Halogenated Benzaldehydes

Halogenated organic compounds are of paramount importance in the pharmaceutical industry, with over a quarter of FDA-approved drugs containing at least one halogen atom.^[3] The introduction of halogens, such as chlorine and fluorine, into a molecular scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and membrane permeability.^[1] **3-Chloro-5-fluorobenzaldehyde** is a uniquely functionalized aromatic aldehyde that serves as a

valuable intermediate in the synthesis of complex organic molecules.[\[1\]](#) Its structure, featuring both chloro and fluoro substituents, provides distinct reactivity and a strategic advantage for constructing advanced chemical entities, especially in the creation of new anti-cancer agents and other therapeutics.[\[1\]](#)

Physicochemical and Spectroscopic Properties

The precise characterization of a chemical entity begins with its fundamental properties. The molecular weight, derived from its chemical formula, is a cornerstone of all stoichiometric calculations in synthesis and analysis.

Core Properties

A summary of the key physicochemical properties for **3-Chloro-5-fluorobenzaldehyde** is presented below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ ClFO	[1] [2]
Molecular Weight	158.56 g/mol	[1] [2]
CAS Number	90390-49-1	[1] [2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	40 - 44 °C	[1]
Boiling Point	202.9 ± 20.0 °C (Predicted)	[4]
Purity	≥ 98% (GC)	[1]
Solubility	Soluble in Methanol	[4]

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. While raw spectral data is extensive, the expected characteristics from key analytical methods are:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (7.0-8.0 ppm) and a characteristic aldehyde proton signal further downfield (~9.9-10.1 ppm). The splitting patterns will be influenced by both chloro and fluoro substituents.
- ¹³C NMR: The carbon NMR will display a signal for the carbonyl carbon (~190 ppm) and several signals in the aromatic region, with carbon-fluorine coupling (J-coupling) being a key diagnostic feature.
- IR Spectroscopy: The infrared spectrum will exhibit a strong, characteristic carbonyl (C=O) stretching vibration around 1700 cm⁻¹. C-H stretching of the aldehyde and aromatic rings, as well as C-Cl and C-F vibrations, will also be present.
- Mass Spectrometry (MS): The mass spectrum is the definitive technique for confirming molecular weight. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 158, along with a characteristic M+2 peak at m/z 160 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Verification Workflow

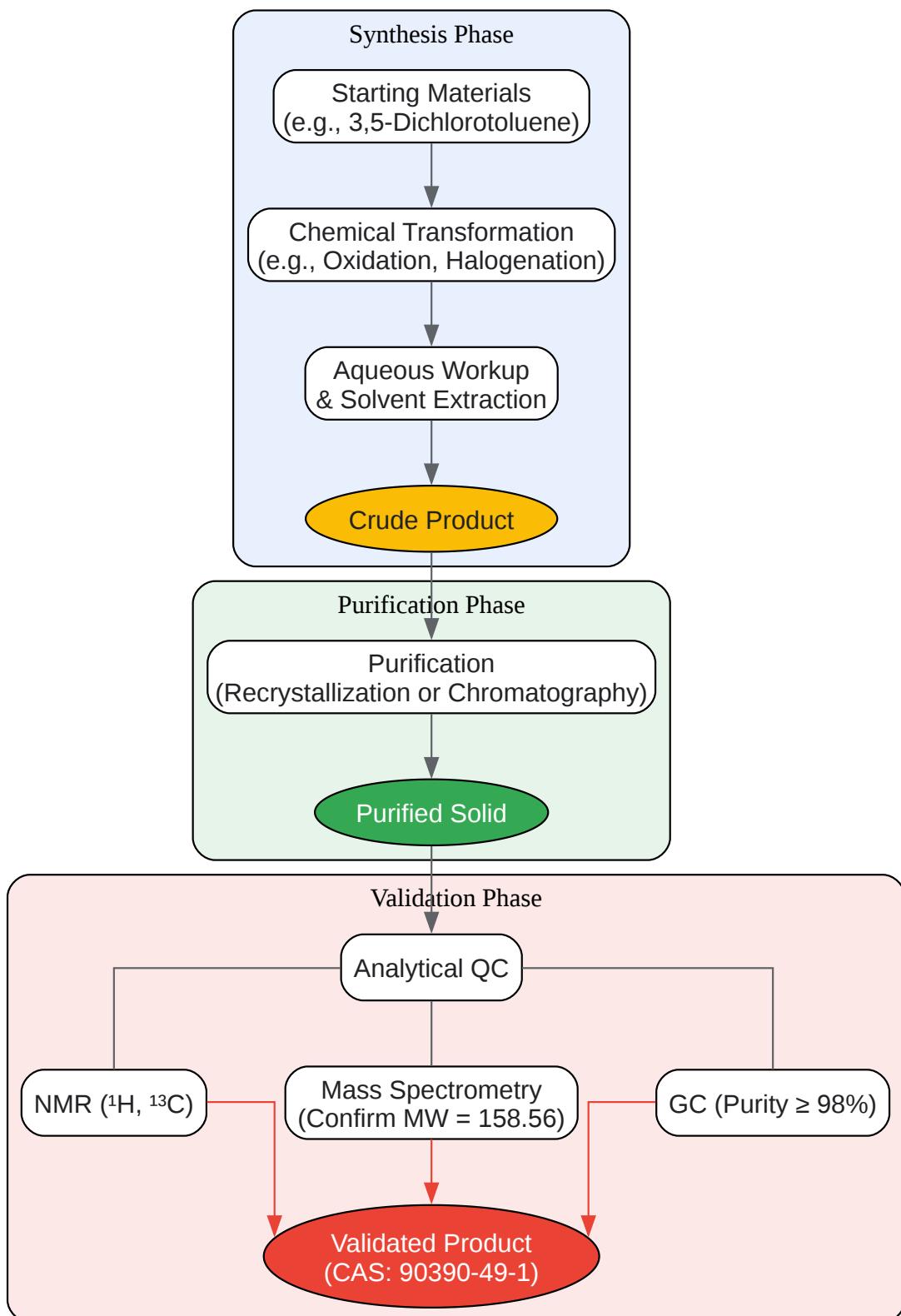
The synthesis of **3-Chloro-5-fluorobenzaldehyde** requires a controlled, multi-step process followed by rigorous purification and analytical validation. This workflow ensures the final product meets the high purity standards required for subsequent applications.

Synthesis Protocol: Electrophilic Bromination and Halogen Exchange

A common conceptual route to substituted benzaldehydes involves the manipulation of functional groups on a pre-existing benzene ring. For **3-chloro-5-fluorobenzaldehyde**, a plausible laboratory synthesis could start from a commercially available precursor like 3,5-difluorotoluene, followed by oxidation, and then selective halogenation or functional group interconversion. A more direct, though potentially lower-yielding approach, could involve the direct halogenation of a suitable benzaldehyde precursor. For instance, a method analogous to the bromination of 4-fluorobenzaldehyde could be adapted, where the aldehyde is treated with a halogenating agent in a suitable solvent system.[5]

Note: The following is a generalized protocol. Specific conditions may require optimization.

Step 1: Halogenation of p-Fluorobenzaldehyde (Illustrative Analogy)


- Dissolve 1.0 mole of 4-fluorobenzaldehyde in 140 mL of dichloromethane to create Solution A.[5]
- In a separate vessel, dissolve 1.03 moles of sodium bromide in 110 mL of pure water, and then slowly add 110 mL of 35% hydrochloric acid while stirring to create Solution B.[5]
- Combine Solution A and Solution B in a reaction vessel equipped with a stirrer and an ultrasonic bath.
- While stirring and applying sonication, slowly add a sodium hypochlorite aqueous solution dropwise to the mixture.[5]
- After the addition is complete, continue sonication and stirring while maintaining the reaction temperature.
- Allow the mixture to settle and separate the organic (dichloromethane) phase.
- Wash the organic phase to neutrality, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the crude product.[5]

Step 2: Purification via Recrystallization or Chromatography

- The crude product is often purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.[6]
- The goal is to isolate the pure **3-Chloro-5-fluorobenzaldehyde**, which presents as a white to off-white crystalline solid.[1]

Logical Workflow for Synthesis and Validation

The integrity of any synthesized compound rests on a self-validating workflow where synthesis and analysis are intrinsically linked.

[Click to download full resolution via product page](#)

Caption: A logical workflow from synthesis to a validated final product.

Applications in Research and Development

3-Chloro-5-fluorobenzaldehyde is not typically an end-product but rather a critical intermediate. Its value lies in the strategic placement of its functional groups:

- Aldehyde Group: A versatile handle for forming C-C and C-N bonds through reactions like Wittig, aldol condensation, reductive amination, and Schiff base formation.
- Halogen Substituents: The chloro and fluoro groups modulate the electronic properties of the aromatic ring and can serve as sites for nucleophilic aromatic substitution or as coupling partners in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Key Application Areas:

- Pharmaceutical Synthesis: It is a documented intermediate for producing various pharmaceuticals, especially in the development of anti-cancer drugs and other novel therapeutics where the specific halogenation pattern is desired for biological activity.[\[1\]](#)
- Agrochemicals: This molecule serves as a building block in the formulation of modern herbicides and fungicides, contributing to improved crop protection.[\[1\]](#)
- Materials Science: It is used in the development of advanced materials, such as specialized polymers and coatings, that require specific chemical functionalities for enhanced performance.[\[1\]](#)
- Fluorescent Probes: The unique electronic properties imparted by the halogens make this scaffold suitable for creating fluorescent probes used in biological imaging and diagnostics.[\[1\]](#)

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.

Hazard Identification

Based on aggregated GHS information, **3-Chloro-5-fluorobenzaldehyde** is classified with the following hazards:

- Harmful if swallowed (H302)[2]
- Causes skin irritation (H315)[7]
- Causes serious eye irritation (H319)[7]
- May cause respiratory irritation (H335)[7]

Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[7]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[7]
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[7]
 - Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[7]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] [4] Keep away from incompatible materials such as strong oxidizing agents.[7]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

3-Chloro-5-fluorobenzaldehyde, with a definitive molecular weight of 158.56 g/mol, is a strategically important chemical intermediate. Its value is derived from its unique trifunctional nature—an aldehyde handle for synthetic elaboration and two distinct halogen atoms that

modulate reactivity and can confer desirable properties in target molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in advancing research in drug discovery, agrochemicals, and materials science. The protocols and data presented in this guide provide a foundational framework for professionals working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 90390-49-1 CAS MSDS (3-CHLORO-5-FLUOROBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-5-fluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1363420#3-chloro-5-fluorobenzaldehyde-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com